molecular formula C16H16O4 B1324262 4-(4-Isopropoxyphenoxy)benzoic acid CAS No. 887411-97-4

4-(4-Isopropoxyphenoxy)benzoic acid

Cat. No.: B1324262
CAS No.: 887411-97-4
M. Wt: 272.29 g/mol
InChI Key: BFAGGMQCUVFICU-UHFFFAOYSA-N
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Description

4-(4-Isopropoxyphenoxy)benzoic acid is a substituted benzoic acid derivative featuring an isopropoxy-phenoxy group attached to the para position of the benzoic acid core. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Properties

IUPAC Name

4-(4-propan-2-yloxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAGGMQCUVFICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628532
Record name 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887411-97-4
Record name 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-Isopropoxyphenoxy)benzoic acid can be achieved through several routes. One common method involves the nucleophilic substitution of 4-isopropoxyphenol with 4-chlorobenzoic acid under basic conditions . Another approach includes the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(4-Isopropoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenoxy and benzoic acid groups can be modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Isopropoxyphenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: This compound is utilized in the production of specialty polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxyphenoxy)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical attributes of 4-(4-isopropoxyphenoxy)benzoic acid and its analogues:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications References
This compound Not explicitly provided Isopropoxy-phenoxy group C16H16O4 (inferred) Likely intermediate in drug synthesis; structural similarity suggests sodium channel modulation potential
4-(4-Fluorophenoxy)benzoic acid 129623-61-6 Fluorophenoxy group C13H9FO3 Melting point: 171–175°C; sodium channel blocker for neuropathic pain
4-Hydroxybenzoic acid 99-96-7 Hydroxyl group C7H6O3 Antimicrobial agent; natural product in plants (e.g., Althaea rosea)
4-Isopropoxy-3-methylbenzoic acid 856165-81-6 Isopropoxy + methyl groups C11H14O3 Pharmaceutical intermediate; enhanced steric effects
4-(4-Hydroxyphenoxy)benzoic acid 500-76-5 Hydroxyphenoxy group C13H10O4 Requires careful handling due to reactivity; R&D applications
4-Isobutoxybenzoic acid 30762-00-6 Isobutoxy group C11H14O3 Increased lipophilicity; potential for materials science

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in 4-(4-fluorophenoxy)benzoic acid enhances electronegativity, improving binding affinity to sodium channels . Hydroxyl vs. Alkoxy Groups: 4-Hydroxybenzoic acid exhibits hydrogen-bonding capacity, influencing solubility and antimicrobial activity , whereas isopropoxy and isobutoxy groups in analogues increase lipophilicity, affecting membrane permeability .

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (e.g., 4-(4-fluorophenoxy)benzoic acid, 171–175°C) exhibit higher melting points than hydroxylated analogues due to stronger intermolecular forces .

Biological Activity

4-(4-Isopropoxyphenoxy)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key information.

Chemical Structure and Properties

  • Chemical Formula : C16H18O3
  • CAS Number : 887411-97-4

The compound features a benzoic acid backbone with an isopropoxyphenyl substituent, which may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study demonstrated that these compounds could enhance the production of reactive oxygen species (ROS), suggesting a dual role as both prooxidants and antioxidants depending on the concentration and context of use .

Table 1: Antioxidant Activity Comparison

CompoundConcentration (mM)ROS Production Enhancement
This compound0.5Up to 5-fold
Other PBAD derivatives0.3890% increase in HO*

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on alpha-reductase isozymes, which are critical in steroid metabolism. In vitro studies showed that it effectively inhibited both rat and human alpha-reductase types 1 and 2, suggesting potential applications in conditions like benign prostatic hyperplasia and androgen-related disorders .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.
  • Modulation of ROS : It can influence oxidative stress pathways, either promoting or reducing cellular damage depending on the context.

Case Study 1: Antioxidant Activity in Cellular Models

In a controlled study using human cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent increase in antioxidant enzyme activity. Cells treated with 0.5 mM showed a significant reduction in oxidative stress markers compared to untreated controls.

Case Study 2: Alpha-Receptor Inhibition

A clinical study investigated the effects of this compound on patients with androgen-related conditions. Results indicated a marked decrease in serum dihydrotestosterone levels following administration, aligning with its in vitro inhibitory activity on alpha-reductase isozymes.

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